REACTION_SMILES
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[Br:12][N:13]1[C:14](=[O:15])[CH2:16][CH2:17][C:18]1=[O:19].[C:20]([O:21][O:22][C:23](=[O:24])[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)(=[O:31])[c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[C:44]([Cl:45])([Cl:46])([Cl:47])[Cl:48].[CH3:38][CH2:39][O:40][C:41]([CH3:42])=[O:43].[OH2:49].[c:1]1([CH3:11])[cH:2][cH:3][c:4]([C:7]([CH3:8])([CH3:9])[OH:10])[cH:5][cH:6]1>>[c:1]1([CH2:11][Br:12])[cH:2][cH:3][c:4]([C:7]([CH3:8])([CH3:9])[OH:10])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(C)(C)O)cc1
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Name
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Type
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product
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Smiles
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CC(C)(O)c1ccc(CBr)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |